molecular formula C16H15NO B11869276 6-methoxy-5-methyl-2-phenyl-1H-indole CAS No. 919090-41-8

6-methoxy-5-methyl-2-phenyl-1H-indole

Cat. No.: B11869276
CAS No.: 919090-41-8
M. Wt: 237.30 g/mol
InChI Key: WERILPCXWJQTSM-UHFFFAOYSA-N
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Description

6-Methoxy-5-methyl-2-phenyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-5-methyl-2-phenyl-1H-indole can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . Another method involves the use of methanesulfonic acid under reflux in methanol to produce the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process typically uses readily available starting materials and can be scaled up for commercial production .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-methyl-2-phenyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methoxy-5-methyl-2-phenyl-1H-indole has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-phenyl-1H-indole
  • 6-Methoxy-2-phenyl-1H-indole
  • 5-Methyl-2-phenyl-1H-indole

Uniqueness

6-Methoxy-5-methyl-2-phenyl-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups on the indole ring enhances its reactivity and potential biological activities compared to other similar compounds .

Properties

CAS No.

919090-41-8

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

6-methoxy-5-methyl-2-phenyl-1H-indole

InChI

InChI=1S/C16H15NO/c1-11-8-13-9-14(12-6-4-3-5-7-12)17-15(13)10-16(11)18-2/h3-10,17H,1-2H3

InChI Key

WERILPCXWJQTSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OC)NC(=C2)C3=CC=CC=C3

Origin of Product

United States

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